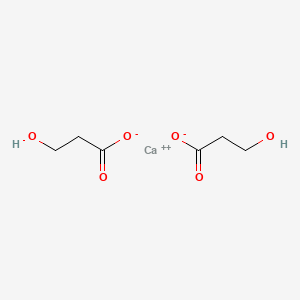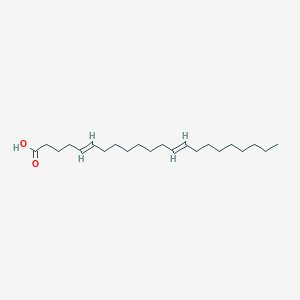
Hydracrylic acid calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydracrylic acid calcium can be synthesized through the neutralization reaction between hydracrylic acid and calcium hydroxide. The reaction typically occurs in an aqueous medium, where hydracrylic acid (3-hydroxypropanoic acid) reacts with calcium hydroxide to form calcium 3-hydroxypropanoate and water:
2C3H6O3+Ca(OH)2→Ca(C3H5O3)2+2H2O
Industrial Production Methods
Industrial production of this compound involves the polymerization of acrylic acid in the presence of calcium chloride solution, followed by a freezing-thawing treatment to improve the performance of the resulting hydrogel . This method enhances the mechanical properties of the hydrogel by increasing the ionic bonds between the cation and polymer chain during the freezing treatment.
Análisis De Reacciones Químicas
Types of Reactions
Hydracrylic acid calcium undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with strong acids to form hydracrylic acid and the corresponding calcium salt.
Oxidation Reactions: Can be oxidized to form various products depending on the oxidizing agent used.
Substitution Reactions: Undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Strong Acids: Such as hydrochloric acid, which can react with this compound to form hydracrylic acid and calcium chloride.
Oxidizing Agents: Such as potassium permanganate, which can oxidize this compound to form different products.
Major Products Formed
Calcium Chloride: Formed during neutralization reactions with strong acids.
Oxidized Derivatives: Formed during oxidation reactions with oxidizing agents.
Aplicaciones Científicas De Investigación
Hydracrylic acid calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in metabolic pathways and as a calcium supplement.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of hydracrylic acid calcium involves its interaction with various molecular targets and pathways. As a calcium salt, it plays a vital role in signal transduction pathways, particularly in the regulation of intracellular calcium levels. Calcium ions are essential for various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation .
Comparación Con Compuestos Similares
Hydracrylic acid calcium can be compared with other similar compounds, such as:
Calcium Lactate: Another calcium salt of an organic acid, used as a calcium supplement and in food fortification.
Calcium Propionate: Used as a preservative in food products to inhibit mold growth.
Calcium Gluconate: Commonly used in medicine to treat calcium deficiencies.
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for applications in hydrogels and other advanced materials. Its ability to form strong ionic bonds and improve the mechanical properties of hydrogels sets it apart from other calcium salts .
Propiedades
Número CAS |
5936-37-8 |
|---|---|
Fórmula molecular |
C6H10CaO6 |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
calcium;3-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Ca/c2*4-2-1-3(5)6;/h2*4H,1-2H2,(H,5,6);/q;;+2/p-2 |
Clave InChI |
RYXSKOUFCYOCHA-UHFFFAOYSA-L |
SMILES canónico |
C(CO)C(=O)[O-].C(CO)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















